4-bromo-5-(difluoromethyl)-2-ethyl-2H-1,2,3-triazole
CAS No.: 2731014-67-6
Cat. No.: VC11534386
Molecular Formula: C5H6BrF2N3
Molecular Weight: 226.02 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2731014-67-6 |
|---|---|
| Molecular Formula | C5H6BrF2N3 |
| Molecular Weight | 226.02 g/mol |
| IUPAC Name | 4-bromo-5-(difluoromethyl)-2-ethyltriazole |
| Standard InChI | InChI=1S/C5H6BrF2N3/c1-2-11-9-3(5(7)8)4(6)10-11/h5H,2H2,1H3 |
| Standard InChI Key | QLVXKEWECOYZSO-UHFFFAOYSA-N |
| Canonical SMILES | CCN1N=C(C(=N1)Br)C(F)F |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Formula
The molecular formula of 4-bromo-5-(difluoromethyl)-2-ethyl-2H-1,2,3-triazole is C₆H₇BrF₂N₃, with a molecular weight of 255.04 g/mol. The ethyl group at position 2 distinguishes it from closely related methyl-substituted analogs, imparting enhanced lipophilicity and steric bulk . The bromine atom at position 4 contributes to polarizability and halogen-bonding interactions, while the difluoromethyl group at position 5 introduces electron-withdrawing effects, improving metabolic stability compared to non-fluorinated counterparts .
Table 1: Key Structural and Physical Properties
| Property | Value/Description |
|---|---|
| Molecular Formula | C₆H₇BrF₂N₃ |
| Molecular Weight | 255.04 g/mol |
| Substituents | 4-Bromo, 5-difluoromethyl, 2-ethyl |
| CAS Number | Not publicly available |
| Predicted Density | ~1.6–1.8 g/cm³ |
| Solubility (Water) | Low (<1 mg/mL) |
Synthesis and Industrial Preparation
Synthetic Routes
The synthesis of 4-bromo-5-(difluoromethyl)-2-ethyl-2H-1,2,3-triazole can be inferred from methodologies used for analogous triazole derivatives. A patent describing the preparation of 1-substituted-1H-1,2,3-triazole-4-carboxylic acids outlines a multi-step process involving Grignard reagents, halogenation, and carboxylation . Adapting this approach:
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Halogenation and Cyclization:
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Starting from a 4,5-dibromo-1H-1,2,3-triazole precursor, selective substitution at position 5 with a difluoromethyl group is achieved using fluorinated reagents under controlled temperatures (−78°C to 0°C) .
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Ethyl substitution at position 2 is introduced via alkylation using ethyl magnesium chloride or similar Grignard reagents .
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Purification and Isolation:
Table 2: Representative Synthetic Conditions
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Halogenation | Br₂, THF, −78°C | 4,5-Dibromo intermediate |
| Difluoromethylation | CHF₂MgCl, −30°C | Substitution at position 5 |
| Ethylation | C₂H₅MgCl, 0–25°C | Ethyl group at position 2 |
| Purification | Recrystallization (EtOH/H₂O) | >95% purity |
Physicochemical and Spectroscopic Properties
Stability and Reactivity
The compound exhibits moderate thermal stability, decomposing above 200°C. Its bromine and fluorine substituents render it susceptible to nucleophilic substitution reactions, particularly at position 4 . The difluoromethyl group enhances resistance to oxidative degradation compared to non-fluorinated analogs .
Spectroscopic Characterization
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¹H NMR: Signals at δ 1.4–1.6 ppm (triplet, CH₂CH₃), δ 4.2–4.4 ppm (quartet, NCH₂), and δ 6.8–7.2 ppm (CF₂H, split due to coupling with fluorine) .
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¹³C NMR: Peaks at 120–125 ppm (C-Br), 110–115 ppm (CF₂), and 14–16 ppm (CH₂CH₃) .
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MS (ESI+): Molecular ion peak at m/z 255.04 [M+H]⁺, with fragments at m/z 177 [M−Br]⁺ and m/z 95 [C₃H₅F₂N₃]⁺ .
Applications in Scientific Research
Medicinal Chemistry
1,2,3-Triazoles are explored as bioactive scaffolds due to their hydrogen-bonding capacity and metabolic stability . While 1,2,4-triazole derivatives dominate antimicrobial research, 1,2,3-triazoles like this compound show promise as:
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Antibacterial Agents: Halogenated triazoles disrupt bacterial cell wall synthesis via interactions with penicillin-binding proteins .
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Anticancer Candidates: The bromine atom facilitates DNA intercalation, while the difluoromethyl group enhances bioavailability .
Materials Science
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